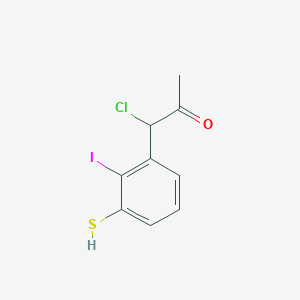1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one
CAS No.:
Cat. No.: VC18815324
Molecular Formula: C9H8ClIOS
Molecular Weight: 326.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H8ClIOS |
|---|---|
| Molecular Weight | 326.58 g/mol |
| IUPAC Name | 1-chloro-1-(2-iodo-3-sulfanylphenyl)propan-2-one |
| Standard InChI | InChI=1S/C9H8ClIOS/c1-5(12)8(10)6-3-2-4-7(13)9(6)11/h2-4,8,13H,1H3 |
| Standard InChI Key | SGKPPMCYWNHBTI-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C(=CC=C1)S)I)Cl |
Introduction
Structural Overview
The molecular structure of 1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one consists of:
-
Functional Groups:
-
A chlorine atom attached to the first carbon of the propane backbone.
-
An iodine atom and a thiol (-SH) group substituted on a phenyl ring.
-
A ketone group (-C=O) on the second carbon of the propane backbone.
-
Chemical Formula
The molecular formula can be written as .
Key Features
-
The presence of both halogens (chlorine and iodine) makes it reactive for further functionalization.
-
The thiol group (-SH) may impart nucleophilic properties, enabling reactions such as alkylation or oxidation.
-
The ketone group provides electrophilic reactivity, facilitating nucleophilic addition reactions.
Synthesis Pathways
The synthesis of 1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one would likely involve multi-step organic reactions:
-
Halogenation of Phenyl Derivatives:
-
Starting with a phenyl compound, selective iodination at the ortho position can be achieved using iodine and oxidizing agents like .
-
-
Introduction of Thiol Group:
-
A nucleophilic substitution reaction could introduce the thiol group at the meta position relative to iodine.
-
-
Formation of Ketone Functionality:
-
The ketone group could be introduced via Friedel-Crafts acylation using acetyl chloride or similar reagents.
-
-
Chlorination on Propane Backbone:
-
Chlorination at the alpha position to the ketone can be achieved using reagents like or .
-
Medicinal Chemistry
The compound’s structure suggests potential bioactivity due to:
-
The thiol group, which can interact with metal ions or enzymes.
-
Halogen atoms, which are known to enhance binding affinity in drug-receptor interactions.
Material Science
The combination of halogens and thiol groups could make this compound useful in:
-
Surface modification for sensors or catalysts.
-
Precursor for sulfur-containing polymers.
Analytical Characterization
To confirm the identity and purity of this compound, standard analytical techniques would be employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | To identify proton and carbon environments; -NMR and -NMR would show signals for aromatic protons, aliphatic protons, thiol, and ketone groups. |
| Mass Spectrometry | To determine molecular weight and fragmentation pattern. |
| Infrared (IR) Spectroscopy | To confirm functional groups: C=O stretch (~1700 cm), S-H stretch (~2500 cm). |
| Elemental Analysis | To verify the percentage composition of C, H, Cl, I, O, and S. |
Safety and Handling
Given its structure:
-
The thiol group may release unpleasant odors and should be handled in a fume hood.
-
Halogenated compounds are often toxic; proper personal protective equipment (PPE) is necessary.
-
Iodinated compounds may require special disposal methods due to environmental concerns.
Research Gaps and Future Directions
While detailed information on this specific compound is limited, research could focus on:
-
Exploring its reactivity in organic synthesis.
-
Evaluating its biological activity against various pathogens or cancer cells.
-
Investigating its utility in material science applications such as coatings or electronic devices.
This article provides a foundational understanding of "1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one," emphasizing its structural features, synthesis pathways, applications, and analytical methods for characterization. Further experimental studies are required to unlock its full potential across various scientific domains.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume